molecular formula C11H15BrN2OS B4896459 4-bromo-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

4-bromo-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B4896459
M. Wt: 303.22 g/mol
InChI Key: CRGHVHFYFJRCPE-UHFFFAOYSA-N
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Description

4-bromo-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The carboxamide group is further substituted with a 1-methylpiperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Coupling: Complex thiophene-based structures.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a brominated thiophene ring with a piperidine-substituted carboxamide group makes it a versatile compound for various applications .

Properties

IUPAC Name

4-bromo-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2OS/c1-14-4-2-9(3-5-14)13-11(15)10-6-8(12)7-16-10/h6-7,9H,2-5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGHVHFYFJRCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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